BenchChemオンラインストアへようこそ!

UVI3003

RXR Antagonist Potency Nuclear Receptor Pharmacology Cell-Based Assays

UVI3003 is the definitive retinoid X receptor (RXR) tool compound for mechanistic studies. Unlike other RXR antagonists (e.g., HX531, UVI 2112), it exhibits a unique conformational signature on the RXRα ligand-binding domain (as shown by HDX-MS) and does not interfere with RARα corepressor interaction within the RAR-RXR heterodimer, ensuring target specificity. This makes it essential for validating RXR-dependent mechanisms in neuroprotection, cellular differentiation, and structural biology. Essential for confirming bexarotene-mediated effects in preclinical models. Researchers choose UVI3003 for its unmatched specificity in dissecting RXR signaling pathways.

Molecular Formula C₂₈H₃₆O₄
Molecular Weight 436.58
CAS No. 1000070-65-4
Cat. No. B1142216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUVI3003
CAS1000070-65-4
Synonyms3-[4-Hydroxy-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-3-(pentyloxy)-2-naphthalenyl]phenyl]-2-Propenoic Acid; 
Molecular FormulaC₂₈H₃₆O₄
Molecular Weight436.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UVI3003 (CAS 1000070-65-4): Selective Retinoid X Receptor (RXR) Antagonist for Nuclear Receptor Research & Drug Discovery


UVI3003 (CAS 1000070-65-4; also referred to as UVI 3003 or compound 10e) is a synthetic, small-molecule retinoid X receptor (RXR) antagonist [1]. It exhibits high binding affinity for RXR and selectively inhibits the transcriptional activity of RXRα, the predominant RXR isotype, with sub-micromolar potency in cell-based assays [2]. Unlike some other RXR ligands, UVI3003 does not affect the corepressor interaction capacity of the RARα subunit within the context of the RAR-RXR heterodimer, underscoring its functional specificity as an RXR-directed tool compound . This profile makes it a critical reagent for dissecting RXR-mediated signaling pathways distinct from those involving heterodimeric partners like RAR.

Why UVI3003 Cannot Be Interchanged with Other RXR Antagonists: Evidence of Functional & Structural Divergence


Simple substitution of UVI3003 with other RXR antagonists (e.g., HX531, UVI 2112, PA452) or inverse agonists is scientifically invalid due to marked differences in molecular mechanism, target engagement dynamics, and off-target profiles. For instance, while HX531 is also an RXR antagonist, it is reported to have an IC50 of 18 nM in certain assays [1], but direct comparative studies in functional contexts (e.g., neuroprotection, cellular differentiation) reveal divergent effects and potency ranges [2]. Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrates that UVI3003 induces a unique conformational signature within the RXRα ligand-binding domain compared to the closely related antagonist UVI 2112, with distinct regional protection patterns [3]. These biophysical and functional divergences mean that data generated with one RXR antagonist cannot be extrapolated to another without rigorous validation, making UVI3003 the defined tool for specific mechanistic interrogations.

UVI3003: Direct Comparative Performance Data vs. RXR Antagonist Comparators


RXRα Inhibition Potency and Selectivity: UVI3003 vs. HX531

UVI3003 exhibits sub-micromolar inhibition of human RXRα in a cellular context, whereas the comparator HX531 is reported to be significantly more potent in biochemical assays. UVI3003 inhibits human RXRα with an IC50 of 0.24 μM in Cos7 cells [1]. In contrast, HX531 demonstrates an IC50 of 18 nM (0.018 μM) in a binding assay [2]. The ~13-fold difference in potency, alongside distinct assay conditions, highlights a critical divergence in their pharmacological profiles that impacts experimental design and interpretation.

RXR Antagonist Potency Nuclear Receptor Pharmacology Cell-Based Assays

Conformational Dynamics Differentiating UVI3003 from UVI 2112 by HDX-MS

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) provides direct evidence that UVI3003 induces a distinct conformational state in the RXRα ligand-binding domain (LBD) compared to the structurally related antagonist UVI 2112. UVI3003 confers greater protection from deuterium exchange in the C-terminal region of the LBD, a phenomenon attributed to extra hydrophobic interactions from the benzene ring in its carboxylic acid chain [1]. Conversely, UVI3003 is less protective than UVI 2112 within peptide regions 271-278 and 326-330, indicative of divergent conformational orientations [1].

RXRα Ligand-Binding Domain Conformational Dynamics Hydrogen-Deuterium Exchange Structure-Activity Relationship

Functional Antagonism: UVI3003 Reverses Bexarotene-Mediated Neuroprotection in a Rat SAH Model

In a rat model of subarachnoid hemorrhage (SAH), UVI3003 was used to validate the RXR-dependent mechanism of bexarotene's neuroprotective effects. Administration of the RXR agonist bexarotene significantly reduced brain edema and improved neurological deficits. Critically, pre-treatment with the RXR antagonist UVI3003 abolished these beneficial effects, confirming that the observed neuroprotection was mediated specifically through RXR activation [1]. This study establishes UVI3003 as a reliable tool for on-target functional antagonism of RXR signaling in a complex in vivo setting.

Neuroinflammation Subarachnoid Hemorrhage In Vivo Pharmacology Functional Antagonism

Lack of Effect on RARα Corepressor Interaction: A Unique Feature of UVI3003

Unlike some RXR ligands that can allosterically modulate the function of heterodimeric partners, UVI3003 does not affect the corepressor interaction capacity of the RARα subunit within the context of the RAR-RXR heterodimer . This functional selectivity distinguishes it from compounds that may perturb RAR signaling indirectly and reinforces its use as a clean tool for studying RXR-specific transcriptional regulation.

RAR-RXR Heterodimer Corepressor Interaction Nuclear Receptor Crosstalk Functional Selectivity

Comparative PPARγ Activity: UVI3003 Demonstrates Species-Specific Partial Agonism

UVI3003 exhibits a species-specific profile with respect to PPARγ, a common heterodimeric partner of RXR. It fully activates Xenopus PPARγ (xPPARγ) with an EC50 of 12.6 μM, but is almost completely inactive against human PPARγ (hPPARγ) and mouse PPARγ (mPPARγ) [1]. This stark contrast in activity across species highlights a critical consideration for in vivo studies, particularly those using amphibian models, and differentiates UVI3003 from other RXR antagonists that may possess more promiscuous PPARγ activity.

PPARγ Species Selectivity Nuclear Receptor Crosstalk Off-Target Profiling

Validated Application Scenarios for UVI3003 in Nuclear Receptor Research


Target Validation for RXR Agonists in Neuroinflammation Models

UVI3003 is the antagonist of choice to confirm RXR-dependent mechanisms of action for agonists like bexarotene in preclinical models of stroke or neuroinflammation. Its ability to reverse bexarotene-mediated neuroprotection in a rat SAH model [1] provides a robust framework for on-target validation studies. Researchers should administer UVI3003 (e.g., via intracerebroventricular injection) prior to agonist treatment to assess the specific contribution of RXR signaling to the observed therapeutic effects.

Differentiation of RXR-Specific vs. RAR-Mediated Transcriptional Programs

Given its lack of effect on RARα corepressor interaction within the RAR-RXR heterodimer [1], UVI3003 is uniquely suited for dissecting transcriptional responses that are solely dependent on RXR activation. In studies of cellular differentiation or gene regulation (e.g., in muscle or neural stem cells [2]), UVI3003 can be used in parallel with RAR antagonists to isolate the specific contributions of each nuclear receptor to the observed phenotype.

Structural Biology and Biophysical Studies of RXRα Ligand-Binding Domain

The detailed HDX-MS characterization of UVI3003's unique conformational effects on the RXRα LBD [1] makes it a valuable reference compound for structural biology research. Investigators studying ligand-induced conformational changes, coregulator recruitment, or the dynamics of helix 12 positioning can utilize UVI3003 as a well-defined antagonist probe to benchmark the behavior of novel RXR ligands or to map structure-activity relationships.

Control Compound in Xenopus Developmental Toxicology Studies

UVI3003 has been extensively used as a reference RXR antagonist in developmental toxicology studies using Xenopus embryos [1]. However, researchers must carefully consider the compound's species-specific partial agonism on Xenopus PPARγ (EC50 = 12.6 μM) [2], which may contribute to observed teratogenic effects independently of RXR antagonism. Appropriate dose-response studies and inclusion of PPARγ controls are essential for accurate interpretation of developmental phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for UVI3003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.